Dioctylphosphinic acid

Description

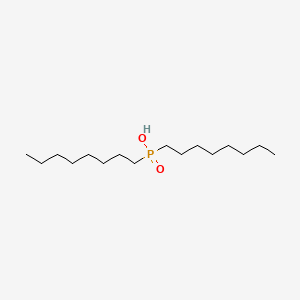

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dioctylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O2P/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMRJBAHYSIRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218450 | |

| Record name | Dioctylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-19-2 | |

| Record name | P,P-Dioctylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctylphosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC222467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioctylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYLPHOSPHINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343AUY8ANH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dioctylphosphinic Acid and Its Derivatives

Established Synthetic Pathways

Traditional methods for synthesizing dialkylphosphinic acids, including dioctylphosphinic acid, have been well-documented. These pathways, while foundational, often present challenges such as harsh reaction conditions, long reaction times, or low yields. cas.cn

A common and established method for preparing this compound is the free-radical addition of hypophosphorous acid (H₃PO₂) or its salts to octenes. cas.cnresearchgate.net This reaction is typically initiated by a radical initiator, which decomposes to generate free radicals. These radicals then react with the alkene (e.g., 1-octene) and the phosphorus compound in a chain reaction mechanism to form the desired P-C bonds. fujifilm.com

The traditional approach often requires high pressure and long reaction times, sometimes exceeding 30 hours, which can be inefficient. cas.cn However, advancements have led to methods conducted under atmospheric pressure, which improves safety and reduces equipment costs, making the process more suitable for industrial production. researchgate.net The reaction involves bubbling the alkene into a solution containing the hypophosphite and an initiator. researchgate.net Various initiators can be used, with peroxides like di-tert-butyl peroxide (DTBP) showing high efficiency. cas.cn

Research into microwave-assisted organic synthesis has demonstrated a significant improvement over the traditional heating method for this reaction. Microwave irradiation can drastically reduce the reaction time from over 30 hours to just 2 hours, while also providing higher yields. cas.cn The choice of solvent and initiator is critical for optimizing the reaction yield under microwave conditions.

Table 1: Effect of Initiator and Solvent on Microwave-Assisted Free Radical Synthesis of this compound

| Entry | Initiator | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | AIBN | DMF | 75 | cas.cn |

| 2 | BPO | DMF | 68 | cas.cn |

| 3 | t-BuOOH | DMF | 72 | cas.cn |

| 4 | DTBP | DMF | 85 | cas.cn |

| 5 | DTBP | AcOH | 78 | cas.cn |

| 6 | DTBP | DME | 65 | cas.cn |

Data derived from studies on microwave-assisted synthesis. Conditions: 1-octene (B94956), hypophosphorous acid, initiator, solvent, 150°C, 2h. cas.cn

The use of organometallic reagents, particularly Grignard reagents (R-Mg-X), represents another classic route to phosphinic acids. wikipedia.orgkent.ac.uk In this method, a phosphorus-containing starting material, such as phosphorus oxychloride (POCl₃), is reacted with an alkyl Grignard reagent, like octylmagnesium bromide. thieme-connect.comthieme-connect.com The reaction typically proceeds by the sequential substitution of the chlorine atoms on the phosphorus center with the octyl groups from the Grignard reagent.

This synthetic pathway is often challenging, requiring multiple steps, harsh and anhydrous reaction conditions, and frequently results in low yields. cas.cngoogle.com The high reactivity of Grignard reagents makes them sensitive to water and oxygen, necessitating careful handling under inert atmospheres. wikipedia.orggoogle.com Despite these difficulties, the Grignard method is a versatile tool for creating P-C bonds and has been widely used for synthesizing various symmetrical di-substituted phosphinic acids. kent.ac.uk The reaction between phosphoryl chloride and organometallic reagents has been primarily studied with aryl Grignard reagents, with alkyl-based systems being less explored. thieme-connect.com

A prominent example is a variation of the Grignard-based synthesis where phosphoryl chloride (POCl₃) is treated with two equivalents of octylmagnesium bromide. thieme-connect.comresearchgate.net This reaction selectively forms dioctylphosphinic chloride (R₂P(O)Cl) as a key intermediate. This intermediate is not isolated but is directly quenched with water (hydrolysis) in the subsequent step. After extraction and purification, this compound is obtained. thieme-connect.comresearchgate.net

Another multistep approach begins with sodium hypophosphite, which first undergoes an addition reaction with an alkene like octene. google.com The resulting this compound compound is then reduced and chlorinated using a reagent such as trichlorosilane (B8805176) to produce a dioctylchlorophosphine intermediate. This precursor can then be converted to the final phosphinic acid product through further reaction and hydrolysis steps. google.com These multistep syntheses highlight the modular approach often required to build complex organophosphorus compounds from simple starting materials. researchgate.net

Advancements in Synthetic Techniques

To overcome the limitations of established methods, recent research has focused on developing more efficient, streamlined, and environmentally benign synthetic strategies.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. A notable one-pot procedure has been developed for this compound using organometallic reagents. thieme-connect.comresearchgate.net

Table 2: One-Pot Synthesis of Phosphinates and Phosphinic Acid

| Product (R¹ in R¹₂P(O)R²) | R² Group | Yield (%) | Reference |

|---|---|---|---|

| Octyl | Octyl | 63 | researchgate.net |

| Dodecyl | Dodecyl | 55 | researchgate.net |

| 2-Ethylhexyl | 2-Ethylhexyl | 52 | researchgate.net |

| Octyl | H (Acid) | 52 | researchgate.net |

| Phenyl | Octyl | 44 | researchgate.net |

Yields from a one-pot synthesis involving the reaction of POCl₃ with 2 equivalents of a Grignard reagent, followed by quenching with an alcohol or water. researchgate.net

A significant innovation in the synthesis of phosphinic acids is the use of transition metal catalysts to facilitate the addition of P-H bonds across unsaturated C-C bonds. nih.gov Palladium-catalyzed hydrophosphinylation has emerged as a powerful and mild method for this transformation. organic-chemistry.orgnih.gov

This reaction involves the addition of hypophosphorous acid or its ester derivatives to alkenes and alkynes, promoted by a palladium catalyst. organic-chemistry.orgnih.govorganic-chemistry.org Various palladium catalysts, such as Cl₂Pd(PPh₃)₂ activated with methyllithium (B1224462) or Pd₂(dba)₃ with a xantphos (B1684198) ligand, have proven effective. nih.gov These catalysts enable the formation of the phosphorus-carbon bond under mild conditions, often at room temperature, and can even tolerate the use of commercial aqueous solutions of hypophosphorous acid. nih.gov This catalytic approach extends the scope of H-phosphinic acid synthesis and provides a more environmentally friendly alternative to radical-based methods. organic-chemistry.org Depending on the specific catalyst system and solvent used, a degree of control over the regioselectivity (i.e., whether the phosphorus adds to the end of the double bond or the adjacent carbon) can be achieved. nih.govnih.gov While palladium catalysts are effective, research has also explored the use of cheaper nickel-based catalysts for similar transformations. researchgate.net

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its precursors, such as sodium dioctylphosphinate, relies heavily on the optimization of reaction parameters. Researchers have investigated various factors, including the molar ratio of reactants, reaction time, and the method of reagent addition, to maximize product yields.

A study on the synthesis of sodium dioctylphosphinate (SDOP), a key intermediate, under atmospheric pressure highlights the importance of a dropwise addition of 1-octene to a solution of sodium hypophosphite (SHP) in the presence of dibenzoyl peroxide (BPO) as an initiator. This method significantly improved the yield to 66% compared to a direct addition of 1-octene, which only yielded 17%. researchgate.net Further optimization focused on the molar ratio of 1-octene to SHP and the reaction time. The highest yields were achieved at a molar ratio of 5:1 (1-octene:SHP) and a reaction time of 43 hours. researchgate.net

| Parameter | Condition | Yield of SDOP (%) | Reference |

|---|---|---|---|

| Method of 1-octene addition | Direct addition | 17 | researchgate.net |

| Dropwise addition | 66 | researchgate.net | |

| Molar ratio (1-octene:SHP) | 2.5:1 | 66 | researchgate.net |

| 4:1 | 85 | researchgate.net | |

| 5:1 | 91 | researchgate.net | |

| Reaction time (hours) | 12 | 75 | researchgate.net |

| 24 | 88 | researchgate.net | |

| 43 | 91 | researchgate.net |

Reaction conditions: 50-mmol SHP, 2-mmol BPO, 95 °C, unless otherwise specified.

Furthermore, a one-pot procedure for the synthesis of this compound has been developed. This method involves the reaction of phosphoryl chloride with two equivalents of octylmagnesium bromide, followed by quenching with water. After extraction and recrystallization, this compound was isolated in an acceptable yield of 52%. researchgate.net

Synthesis of Key Dioctylphosphinate Derivatives for Targeted Research

The synthesis of dioctylphosphinate derivatives is crucial for tailoring the properties of the molecule for specific research and industrial applications, such as in hydrometallurgy for the separation of rare earth elements and as flame retardants.

One notable derivative is 2-ethylhexyl dioctylphosphinate . This mixed phosphinate can be synthesized in a one-pot procedure by reacting phosphoryl chloride with two equivalents of octylmagnesium bromide, followed by quenching with an excess of 2-ethylhexanol. This method results in a good yield of 58%. researchgate.netnih.gov The synthesis of such mixed phosphinates demonstrates a versatile approach to fine-tuning the steric and electronic properties of the extractant molecule. thieme-connect.com

Another important class of derivatives is the metal dioctylphosphinates . For instance, aluminum dioctylphosphinate has been synthesized and characterized. researchgate.net Additionally, a series of inorganic coordination polymers of dioctylphosphinates with transition metals such as chromium(II), manganese(II), iron(II), nickel(II), and copper(II) have been reported. acs.org These materials are of interest for their potential magnetic and structural properties.

The formation of lanthanide dioctylphosphinate complexes is fundamental to the application of this compound in the separation of lanthanides, a critical process in the recycling of rare earth elements. While the specific synthesis of isolated lanthanide dioctylphosphinate complexes is often studied in the context of the extraction process itself, their formation is the key step that enables the selective partitioning of these valuable metals. osti.govrsc.org

| Derivative Name | Synthetic Precursors | Yield (%) | Targeted Research Area/Application | Reference |

|---|---|---|---|---|

| 2-Ethylhexyl dioctylphosphinate | Phosphoryl chloride, octylmagnesium bromide, 2-ethylhexanol | 58 | Hydrometallurgy, flame retardants | researchgate.netnih.gov |

| Aluminum dioctylphosphinate | Sodium dioctylphosphinate, aluminum source | Not specified | Flame retardant materials | researchgate.net |

| Transition metal dioctylphosphinates (Cr, Mn, Fe, Ni, Cu) | This compound, corresponding metal salts | Not specified | Inorganic coordination polymers, materials science | acs.org |

| Lanthanide dioctylphosphinates | This compound, lanthanide ions | Not specified (formed in-situ) | Solvent extraction and separation of rare earth elements | osti.govrsc.org |

Coordination Chemistry and Ligand Science of Dioctylphosphinic Acid

Fundamental Principles of Phosphinate Ligand Coordination

The coordination of phosphinate ligands like dioctylphosphinate to metal centers is primarily dictated by the two oxygen atoms of the R₂PO₂⁻ group. This allows for diverse binding modes, which are heavily influenced by both the electronic nature of the phosphinate group and the steric demands of its substituents.

Chelation and Bridging Modes in Metal Complexes

Phosphinate ligands can coordinate to metal ions in several ways, with the most common being chelation and bridging. mdpi.comed.ac.uk

Chelation: A single phosphinate ligand binds to one metal center through both of its oxygen atoms, forming a strained four-membered ring.

Bridging: The phosphinate ligand links two or more metal centers, with each oxygen atom binding to a different metal. This is a very common motif in the structures of metal-phosphinate complexes. ed.ac.uk

In the context of zirconium (Zr) and hafnium (Hf) oxo clusters, the bridging mode is strongly favored over chelation for phosphinate ligands. chemrxiv.org Density Functional Theory (DFT) calculations reveal that the O-P-O bond angle in a phosphinate ligand (around 116°) experiences significant strain when forced into a chelating position (compressing to ~106°). chemrxiv.org In contrast, the bridging mode accommodates the natural bond angle of the phosphinate with almost no strain. chemrxiv.org This destabilization of the chelating mode is a key difference compared to analogous carboxylate ligands, where chelation is more common. rsc.orgrsc.org Furthermore, the Zr-O bond length is shorter and thus stronger in the bridging mode (2.20 Å) compared to the chelating mode (2.37 Å for a methylphosphinate). chemrxiv.org

Steric and Electronic Effects on Ligand Binding and Exchange

The binding affinity and exchange dynamics of ligands are governed by a combination of steric and electronic factors. nih.govmanchester.ac.uk

Electronic Effects: The phosphinate group is considered a strong binding ligand, often showing a higher binding affinity for metal surfaces compared to carboxylates. rsc.orgresearchgate.net DFT calculations consistently show that the exchange of a carboxylate ligand for a phosphinate ligand on a cluster surface is an exothermic and thermodynamically favorable process. rsc.org

Steric Effects: The most defining characteristic of dioctylphosphinic acid in coordination chemistry is the immense steric hindrance imparted by its two long octyl chains. rsc.orgresearchgate.net While a single dioctylphosphinate ligand has a high binding affinity, the sheer bulk of the alkyl groups prevents a complete exchange of smaller, pre-existing ligands on a crowded surface. rsc.orgresearchgate.net This steric limitation is a dominant factor that dictates the ultimate ligand density and surface chemistry of the resulting metal complex. rsc.orgrsc.org

Interactions with Metal Oxo Clusters

Atomically precise metal oxo clusters serve as ideal models for understanding the surface chemistry of metal oxides. The interaction of this compound with these clusters, particularly those of zirconium and hafnium, provides fundamental insights into ligand binding and surface modification.

Zirconium and Hafnium Oxo Cluster Systems

Research has focused on modifying the surface of pre-formed zirconium and hafnium oxo clusters, such as the Zr₆O₈H₄¹²⁺ and Zr₁₂O₁₆H₈²⁴⁺ cores, with this compound. chemrxiv.orgrsc.org These clusters are typically synthesized with more labile carboxylate ligands (e.g., acetate (B1210297) or methylbutanoate), which can then be partially exchanged. rsc.orgrsc.org The behavior of hafnium oxo clusters in these exchange reactions is found to be nearly identical to their zirconium counterparts. rsc.orgnih.gov The large, soluble fatty acid-capped clusters are considered excellent models for the smallest possible nanoparticles. nih.gov

Ligand Exchange Dynamics and Thermodynamics on Cluster Surfaces

The exchange of carboxylate ligands on Zr/Hf oxo clusters for this compound has been monitored experimentally by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and computationally by DFT. rsc.org

The exchange is thermodynamically favorable, with calculations showing that replacing a single carboxylate with a phosphinate is an exothermic process. rsc.org The enthalpy of this exchange varies depending on the specific binding site on the cluster. For instance, on a Zr₁₂ cluster, exchange at a "belt-bridging" position is more exothermic than at an "inner-face bridging" or "chelating" position, partly due to the steric hindrance of the incoming ligand. rsc.orgrsc.org

³¹P NMR titration experiments vividly illustrate the exchange dynamics. Upon adding this compound to a solution of Zr₁₂-acetate clusters, multiple new signals appear in the ³¹P NMR spectrum between 51 and 55 ppm, corresponding to phosphinate ligands bound to different, complex sites on the cluster surface. chemrxiv.orgrsc.org As more this compound is added, these signals grow until a saturation point is reached. Beyond this point, a signal for free, unbound this compound appears, indicating that no further ligand exchange can occur due to steric saturation. rsc.org

| Equivalents of this compound Added | Key Observations from ³¹P NMR Spectrum | Interpretation |

|---|---|---|

| 1 | Six different resonances appear between 51 and 55 ppm. No signal for free acid. chemrxiv.orgrsc.org | Quantitative binding of the ligand to various non-equivalent sites on the complex Zr₁₂ cluster surface. |

| 3 | The most downfield resonance (55 ppm) disappears. rsc.org | Possible structural reorganization of the cluster, potentially into a smaller Zr₆ structure. |

| 6 | A new resonance corresponding to free this compound appears. rsc.org | The cluster surface is sterically saturated; no more ligands can bind. |

| 9 and 12 | The intensity of the free this compound resonance increases. rsc.org | Confirmation of surface saturation, with excess ligand remaining free in solution. |

| Binding Site of Exchanged Acetate | Incoming Ligand | ΔH of Exchange (kJ/mol) | Reference |

|---|---|---|---|

| Belt-Bridging | Dimethylphosphinate | -36 | rsc.org |

| Inner-Face Bridging | Dimethylphosphinate | -15 | rsc.org |

| Intercluster-Bridging | Dimethylphosphinate | -25 | rsc.org |

| Chelating | Dimethylphosphinate | -10 | chemrxiv.orgrsc.org |

Note: Dimethylphosphinate is used as a computational model for dialkylphosphinates like this compound.

Influence of Ligand Steric Hindrance on Cluster Surface Chemistry and Ligand Density

The steric bulk of the two octyl groups on this compound is the primary factor limiting its ability to fully cover the surface of a Zr or Hf oxo cluster. rsc.org While thermodynamics favor the binding of individual phosphinate ligands over carboxylates, the physical space occupied by the bulky alkyl chains prevents a 1-for-1 replacement of all available carboxylates. rsc.orgresearchgate.net

This leads to two key outcomes:

Incomplete Ligand Exchange: Complete exchange of all 12 carboxylate ligands per Zr₆ core is sterically impossible with a di-substituted phosphinic acid like this compound. rsc.orgrsc.org

Mixed-Ligand Shells: The resulting clusters are capped by a mixed shell of ligands, containing both the original carboxylates and the newly added dioctylphosphinates. rsc.org This contrasts sharply with less hindered mono-substituted phosphinates (like hexylphosphinic acid), which can quantitatively replace all carboxylates to form a fully phosphinate-capped cluster. chemrxiv.orgrsc.orgresearchgate.net

Therefore, the ligand density achievable with this compound is inherently lower than what could be achieved with smaller ligands. This steric limitation is a crucial principle in the surface chemistry of metal oxo clusters and nanoparticles, demonstrating that while binding affinity is important, steric accessibility ultimately dictates the final surface composition. rsc.orgresearchgate.net

Formation of Coordination Polymers and Metal-Organic Frameworks

The capacity of phosphinic acids, including this compound, to act as ligands extends to the formation of extended, multidimensional structures known as coordination polymers (CPs) and metal-organic frameworks (MOFs). wikipedia.org These materials are constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). wikipedia.org The phosphinate group proves to be a highly effective functional group for linking metal centers into one-, two-, or three-dimensional networks. mdpi.commdpi.com

Phosphinic acids have emerged as a significant class of linkers for the synthesis of MOFs and coordination polymers, offering a valuable alternative to the more commonly used carboxylate and phosphonate (B1237965) linkers. mdpi.comresearchgate.net The primary advantage of phosphinate-based linkers is their ability to form stronger bonds with trivalent metal centers compared to carboxylates, which often results in materials with increased thermal and hydrothermal stability. researchgate.netnih.govacs.org The versatility of the phosphinate group stems from its P(O)O moiety, which can coordinate to metal cations in various modes, facilitating the creation of diverse structural architectures. iaea.orgiaea.org

The fundamental building block of many phosphinate-based extended structures is the eight-membered M-O-P-O-M-O-P-O ring, a motif that is also prevalent in phosphonate MOF chemistry. nih.gov This structural similarity allows for the application of design principles, such as isoreticular chemistry (the synthesis of a series of frameworks with the same topology but different pore sizes and functionalities), across both phosphonate and phosphinate systems. researchgate.netnih.govacs.org This linkage has been demonstrated through the synthesis of isostructural MOFs using linkers containing either phosphonate groups, phosphinate groups, or a combination of both. nih.govacs.org

An example of a coordination polymer formed from this compound involves its reaction with chromium(II) chloride. The resulting divalent metal phosphinate is then oxidized to create a stable inorganic coordination polymer with a trivalent octahedral chromium center and phosphinate moieties in the backbone. google.com Similarly, other phosphinic acids, such as 1,1′-ferrocene-diyl-bis(H-phosphinic acid), have been used to synthesize two-dimensional coordination polymers with lanthanide ions like samarium(III). mdpi.com These examples highlight the capability of the phosphinate group to organize metal ions into stable, extended networks.

The dimensionality and topology of coordination polymers and MOFs can be systematically controlled through the rational design of the organic linker. sciopen.com In the context of phosphinic acid-based linkers, modifying the organic substituents attached to the phosphorus atom provides a powerful tool for tuning the final structure. Unlike phosphonates, where one of the –OH groups is replaced by a second organic moiety, phosphinic acids offer the unique advantage of being able to modify this pendant organic group to introduce specific properties or steric constraints into the material. mdpi.com

One approach to modulating structural dimensions is to control the flexibility and geometry of the linker. Rigid, divergent linkers are often employed to create open, porous frameworks by preventing the formation of dense, layered structures that are common with simpler ligands. acs.org For instance, using a multidentate phosphinic acid ligand with a rigid adamantane (B196018) core can force the formation of 3D open frameworks instead of the 1D or 2D structures that might form with more flexible linkers. acs.org

Complexation Studies with Diverse Metal Ions

This compound and its structural analogs are highly effective extractants in solvent extraction processes, a capability rooted in their ability to form stable complexes with a wide range of metal ions. rsc.orgresearchgate.netcas.cn These complexation studies are particularly prominent in the field of hydrometallurgy for the separation of lanthanides and actinides, which are chemically very similar. unlv.edunih.gov

The extraction mechanism typically involves a cation exchange where the proton of the phosphinic acid's hydroxyl group is exchanged for a metal ion, forming a neutral metal-phosphinate complex that is soluble in the organic phase. researchgate.net The general equilibrium for the extraction of a trivalent lanthanide ion (Ln³⁺) can be represented as: Ln³⁺ (aqueous) + 3(HA)₂ (organic) ⇌ Ln(A₂H)₃ (organic) + 3H⁺ (aqueous) where (HA)₂ represents the dimer of the phosphinic acid extractant. cas.cn

Dialkylphosphinic acids have been shown to be particularly effective for separating trivalent lanthanide ions. cas.cn The extraction efficiency and selectivity are highly dependent on the structure of the alkyl groups attached to the phosphorus atom. For example, studies comparing various isomeric dioctylphosphinic acids found that those with β-branched alkyl groups exhibit superior extraction efficiency. rsc.org The steric hindrance and electronic properties of these substituents significantly influence the stability and structure of the resulting metal complex. cas.cncas.cn

Research has demonstrated that certain disubstituted phosphinic acids can achieve significantly higher selectivity for heavy lanthanides (like Dy and Lu) compared to commercial extractants such as di(2-ethylhexyl)phosphoric acid (P204). rsc.orgrsc.org The separation of actinides from lanthanides, a critical step in used nuclear fuel reprocessing, also leverages the unique complexing properties of organophosphorus extractants. nih.govosti.govresearchgate.net The subtle differences in the f- and d-orbital energies between trivalent actinides and lanthanides can be exploited by carefully designed ligands to achieve separation. unt.edu

The tables below summarize key findings from complexation and extraction studies involving various dialkylphosphinic acids and metal ions.

Table 1: Lanthanide Extraction Efficiency of Selected Phosphinic Acids

| Extractant | Target Lanthanide | Extraction Efficiency (E%) | Aqueous Phase Conditions | Reference |

|---|---|---|---|---|

| P208 (this compound) | La | 17.45% | pH not specified, Toluene solvent | cas.cn |

| P208 (this compound) | Nd | 47.35% | pH not specified, Toluene solvent | cas.cn |

| P208 (this compound) | Dy | 98.97% | pH not specified, Toluene solvent | cas.cn |

| P208 (this compound) | Lu | >99% | pH not specified, Toluene solvent | cas.cn |

| Acid 8 (A β-branched phosphinic acid) | La, Pr, Nd, Dy, Lu | Higher than P204 | pH = 2.00 | rsc.orgrsc.org |

| Acid 13 (A dialkylphosphinic acid with two branched substituents) | Lu | Demonstrated unique selectivity for Lu | pH not specified | rsc.orgrsc.org |

Table 2: Separation Factors for Lanthanide Pairs Using Different Extractants

| Extractant | Separation Factor (β) | Value | Aqueous Phase Conditions | Reference |

|---|---|---|---|---|

| P204 | βDy/Nd | 225 - 262 | pH = 2.00 | rsc.orgrsc.org |

| Acid 8 (A β-branched phosphinic acid) | βDy/Nd | 5.4 – 15.6 | pH = 2.00 | rsc.orgrsc.org |

| P218 | βLu/Dy | 14.89 | pH not specified | cas.cn |

| P1c6 | βNd/La | 11.5 | pH not specified | cas.cn |

Applications in Advanced Separation Science

Solvent Extraction of Rare Earth Elements

The separation of individual rare earth elements (REEs) from one another is a challenging yet crucial process due to their similar chemical and physical properties. Dioctylphosphinic acid has been investigated as a potential extractant for this purpose, exhibiting promising selectivity for certain REEs.

The extraction of lanthanides and yttrium from aqueous solutions by this compound, often denoted as (C8H17)2PO2H, typically proceeds via a cation-exchange mechanism. In this process, the acidic proton of the phosphinic acid group is exchanged for a metal cation. The stoichiometry of this extraction has been a subject of study, with findings indicating that the composition of the extracted metal complex in the organic phase is influenced by factors such as the concentration of the extractant and the composition of the aqueous phase. researchgate.netresearchgate.net

For the extraction of lanthanide chlorides, the general stoichiometry of the cation-exchange extraction can be represented as:

Ln³⁺(aq) + n(HA)₂(org) ⇌ LnA₃(HA)n-3(org) + 3H⁺(aq)

Where Ln³⁺ represents a lanthanide ion, and (HA)₂ denotes the dimeric form of this compound in the organic diluent. The ratio of the extractant to the lanthanide in the organic phase has been observed to be close to 3 for chlorides. researchgate.net In nitrate (B79036) solutions, this ratio has been found to be approximately 1 in the loaded organic phase. researchgate.net

Studies have shown that the extraction efficiency of rare earth elements using organophosphorus acids like this compound generally increases with an increase in the atomic number of the element. scispace.com This trend is attributed to the increasing electrostatic attraction between the extractant anion and the lanthanide cation as the ionic radius decreases across the series (lanthanide contraction). scispace.comnih.gov Yttrium, due to its ionic radius, often exhibits extraction behavior similar to that of the heavy lanthanides like erbium. scispace.comosti.gov

Achieving high selectivity between adjacent rare earth elements is a primary goal in separation chemistry. With this compound, as with other extractants, various strategies are employed to enhance the separation factors (β), which is the ratio of the distribution coefficients of two different metals.

One common approach is the use of aqueous complexing agents, also known as masking agents or holdback agents. These agents, such as polyaminocarboxylic acids (e.g., EDTA) and α-hydroxy acids, can selectively form stable complexes with certain REEs in the aqueous phase, thereby hindering their extraction into the organic phase and improving the separation of less-complexed REEs. nih.gov

Another strategy involves the use of synergistic extraction systems, where a mixture of two or more extractants exhibits a greater extraction efficiency or selectivity than the sum of the individual extractants. For instance, combining an acidic extractant like this compound with a neutral or basic extractant can lead to the formation of mixed-ligand complexes in the organic phase with enhanced separation capabilities. journalssystem.com The addition of a neutral extractant like tributyl phosphate (B84403) (TBP) to an organic phase containing an acidic extractant has been shown to create antagonistic effects that can be exploited for selective stripping, thereby improving separation. mdpi.com

Furthermore, the structure of the extractant itself plays a critical role. Research into modifying the alkyl groups of phosphinic acids has shown that steric hindrance can influence separation efficiency. cas.cn For example, introducing branching in the alkyl chains can affect the extractant's selectivity for different lanthanides. cas.cnrsc.org

The "ligand tug-of-war" strategy is an innovative approach where a hydrophilic ligand in the aqueous phase competes with a lipophilic extractant in the organic phase for the metal ion. nih.gov This competition can amplify the small differences in stability constants between adjacent lanthanides, leading to significantly improved separation factors. nih.gov

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Aqueous Complexing Agents | Addition of agents to the aqueous phase that selectively complex with certain REEs, hindering their extraction. | EDTA, α-hydroxy acids | nih.gov |

| Synergistic Extraction | Using a mixture of extractants to achieve enhanced selectivity. | Acidic extractant + Neutral extractant (e.g., TBP) | journalssystem.commdpi.com |

| Extractant Modification | Altering the chemical structure of the extractant to influence steric effects. | Branched alkyl chains in phosphinic acids | cas.cnrsc.org |

| Ligand Tug-of-War | Competition between a hydrophilic ligand (aqueous) and a lipophilic extractant (organic) for the metal ion. | Hydrophilic DGA and lipophilic DGA | nih.gov |

The composition of the aqueous phase significantly impacts the efficiency of rare earth element extraction by this compound. Key parameters include the pH of the solution and the presence of other ions.

The presence of other ions, such as those from salting-out agents (e.g., NaCl, NaNO₃), can also influence extraction. researchgate.net High concentrations of these salts can increase the activity of the metal ions in the aqueous phase, thereby promoting their transfer to the organic phase.

Furthermore, the presence of organic acids in the aqueous phase, which may be used in prior leaching steps, can affect REE extraction. osti.govosti.gov These acids can form complexes with REEs, potentially inhibiting their extraction by the primary extractant. osti.gov However, under certain conditions, some organic acids have been shown to enhance extraction efficiency and selectivity for specific REE pairs. osti.gov

| Parameter | Effect on Extraction Efficiency | Reference |

|---|---|---|

| pH | Extraction increases with increasing pH. | osti.govsolvomet.eu |

| Salting-out Agents | High concentrations can increase extraction. | researchgate.net |

| Presence of Organic Acids | Can inhibit or, in some cases, enhance extraction and selectivity. | osti.govosti.gov |

Separation of Transition Metals

This compound and its derivatives are also effective in the separation of certain transition metals, with notable applications in the selective extraction of cobalt from nickel in hydrometallurgical circuits.

This compound exhibits a marked selectivity for cobalt(II) over nickel(II) in acidic solutions. google.comgoogle.com This selectivity is a key advantage in processes where both metals are present, such as in the leach liquors from lateritic ores or spent batteries. The extraction of cobalt and nickel by this compound is, similar to REEs, a pH-dependent process. The extraction of both metals increases as the pH of the aqueous phase rises. However, cobalt is extracted at a significantly lower pH than nickel, allowing for their separation by controlling the acidity of the system. rsc.org

The general extraction reaction for a divalent metal ion (M²⁺) like cobalt or nickel can be written as:

M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)

The difference in the pH at which 50% of the metal is extracted (pH₀.₅) is a measure of the separability of two metals. For this compound and similar phosphinic acids, the ΔpH₀.₅ (pH₀.₅,Ni - pH₀.₅,Co) is typically large enough to allow for effective separation.

In the field of hydrometallurgy, this compound is often compared with other commercially available acidic extractants, primarily di(2-ethylhexyl)phosphoric acid (D2EHPA) and bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272). ije.irscirp.org

D2EHPA is a strong acidic extractant that is widely used for the extraction of a variety of metals. rsc.orgosti.gov It generally extracts metals at a lower pH than this compound and Cyanex 272. scirp.org While effective for many separations, its strong acidity can make stripping (back-extraction) of the loaded metal more difficult, requiring more concentrated acid solutions. rsc.org In the context of Co/Ni separation, D2EHPA also extracts cobalt preferentially to nickel. ije.ir

Cyanex 272 is a sterically hindered phosphinic acid that is well-known for its excellent selectivity for cobalt over nickel. ije.irmdpi.com Its extraction strength is generally considered to be weaker than D2EHPA but comparable to or slightly weaker than this compound. scirp.org The steric hindrance provided by the bulky 2,4,4-trimethylpentyl groups is a key factor in its selectivity.

The choice of extractant depends on the specific requirements of the separation process, including the feed solution composition, desired product purity, and economic considerations related to reagent costs and stripping requirements. This compound offers a balance of extraction power and stripping ease that can be advantageous in certain applications. Studies have shown that mixtures of these extractants can sometimes offer synergistic effects, leading to improved separation factors for metal pairs like zinc and manganese. ije.ir

| Extractant | Chemical Name | Key Characteristics | Reference |

|---|---|---|---|

| This compound | (C8H17)2PO2H | Good selectivity for Co over Ni; intermediate extraction strength. | google.comgoogle.com |

| D2EHPA | Di(2-ethylhexyl)phosphoric acid | Strong acidic extractant; extracts at lower pH; stripping can be more difficult. | rsc.orgosti.gov |

| Cyanex 272 | Bis(2,4,4-trimethylpentyl)phosphinic acid | Excellent selectivity for Co over Ni due to steric hindrance; weaker extractor than D2EHPA. | ije.irmdpi.com |

Role in Advanced Materials Synthesis

Functional Materials Development

The unique chemical structure of dioctylphosphinic acid makes its derivatives valuable in the formulation of high-performance functional materials.

Derivatives of this compound, specifically metal salts known as dioctylphosphinates, are utilized as highly effective, halogen-free flame retardants. These compounds are incorporated into various polymers to enhance their fire resistance and meet stringent safety standards. afirm-group.com

The flame-retardant mechanism of dialkylphosphinates is multifaceted, acting in both the condensed (solid) phase and the gas phase during combustion:

Condensed Phase Action: Upon heating, the phosphinate decomposes to form phosphoric acid. kobv.de This acid promotes the charring of the polymer, creating a stable, insulating layer of carbonaceous char on the material's surface. nih.gov This char layer acts as a physical barrier, limiting the heat transfer to the underlying polymer and restricting the flow of flammable volatile gases to the flame zone. kobv.denih.gov

Gas Phase Action: Phosphorus-containing species can be released into the gas phase. These species act as radical scavengers, interrupting the exothermic chain reactions of combustion. nih.gov

Phosphorus-based flame retardants, including phosphinates, are often used in combination with other compounds, such as melamine (B1676169) derivatives or expandable graphite, to create synergistic systems that further enhance fire protection. kobv.degoogle.com These formulations are critical for applications in plastics, coatings, adhesives, and polyurethane foams used in electronics, construction, and automotive interiors. afirm-group.comkobv.degoogle.com

Table 3: Flame Retardant Systems Based on Phosphinates

| Flame Retardant Type | Polymer Matrix | Mechanism of Action | Key Advantage | Reference |

| Dialkylphosphinate | General Polymers | Condensed phase char formation and gas phase radical trapping. | Halogen-free, effective at low concentrations. | google.com |

| Phosphorus-based compounds | Polyurethane Foams (PUFs) | Promotes charring; can generate inorganic polyphosphate glass as a barrier. | Can be reactive (bonded to polymer) or additive. | kobv.de |

| Cyclophosphazene Derivatives (P/N compounds) | Polyethylene/EVA blends | Synergistic effect of phosphorus and nitrogen to improve flame retardancy. | High efficiency due to P-N synergy. | mdpi.com |

| Intumescent Systems (e.g., APP, PER, MEL) | Coatings, Paints | Forms a thick, insulating foam char when exposed to heat. | Creates a highly effective thermal barrier. | nih.gov |

The sodium salt of this compound, sodium dioctylphosphinate (SDOP), functions as an effective emulsifier, which is a substance that stabilizes a mixture of two immiscible liquids, such as oil and water, by forming a colloidal system known as an emulsion. researchgate.net The performance of an emulsifier is often characterized by its Hydrophile-Lipophile Balance (HLB), a scale that indicates its relative affinity for water and oil. juniperpublishers.com

A study on SDOP determined its properties as a twin-tailed surfactant for creating water-in-petroleum ether emulsions. researchgate.net Key findings from the research include:

HLB Value: The HLB value for SDOP was experimentally measured, and the Davies HLB group number for the sodium phosphinate group was calculated, providing a quantitative measure of its emulsifying character. researchgate.net

Emulsion Type: SDOP was found to promote the formation of water-in-oil (W/O) emulsions. researchgate.net

Stability and Capacity: The stability of the emulsions was tested using centrifugation and turbidimetry. Maximum stability was achieved at an SDOP concentration of 0.3 mol dm⁻³, where 14 grams of water could be emulsified in 12.41 grams of oil per gram of the surfactant. researchgate.net

The principle behind this emulsification is that the SDOP molecules position themselves at the oil-water interface. The charged sodium phosphinate headgroup (the hydrophilic part) orients towards the water droplets, while the two long octyl chains (the lipophilic part) extend into the surrounding oil phase. This creates a protective layer around the water droplets, preventing them from coalescing and thus stabilizing the emulsion. researchgate.netjuniperpublishers.com

Table 4: Emulsification Performance of Sodium Dioctylphosphinate (SDOP)

| Parameter | Value / Observation | Technique Used | Reference |

| Emulsion Type | Water-in-petroleum ether (W/O) | Visual observation, conductivity | researchgate.net |

| Optimal Surfactant Concentration | 0.3 mol dm⁻³ | Centrifuge test, turbidimetry | researchgate.net |

| Maximum Emulsification Capacity | 14 g of water emulsified in 12.41 g of oil per gram of SDOP | Titration, stability tests | researchgate.net |

| HLB Group Number (Sodium Phosphinate) | Calculated based on experimental data | Davies method | researchgate.net |

| Percolation Temperature (TP) | Observed to vary with the water-to-surfactant molar ratio (W₀) | Conductivity measurements | researchgate.net |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, with a significant emphasis on DFT, have been employed to understand the behavior of dioctylphosphinic acid as a ligand, particularly in the context of nanocrystal surface chemistry and solvent extraction.

DFT calculations have been instrumental in determining the thermodynamics of this compound binding to various surfaces. A notable study combined theoretical calculations with experimental techniques to investigate the thermodynamics of ligand binding on zirconium and hafnium oxo clusters. This research highlighted that the exchange of a single carboxylate ligand for a phosphinate, such as this compound, is a thermodynamically favorable process. However, the complete exchange of all carboxylate ligands is sterically hindered when using di-substituted phosphinic acids like this compound. rsc.org

In another theoretical investigation, the reactivity of CsPbBr3 nanocrystals towards a range of acid/base ligands, including this compound, was explored using DFT. The calculations focused on the enthalpy of adsorption for these ligands. The results indicated that the adsorption of protic ligands, such as this compound, is influenced by their acidity. Specifically, the computed enthalpies of chemisorption for various protic ligands onto the CsPbBr3 nanocrystal surfaces were determined, providing a quantitative measure of their binding affinity. nih.govacs.orgresearchgate.net

The table below summarizes computed adsorption enthalpies for a selection of protic ligands on CsPbBr3 nanocrystal surfaces, illustrating the relative binding strength of this compound.

| Ligand | pKa | Computed Adsorption Enthalpy (kcal/mol) on PbBr2 surface | Computed Adsorption Enthalpy (kcal/mol) on CsBr surface |

| HBr | -9 | > 0 | > 0 |

| Dodecylbenzenesulfonic acid | -1.8 | > 0 | > 0 |

| Oleylphosphonic acid | 2 | > 0 | > 0 |

| This compound | 2 | ~10-35 | ~2-15 |

| Oleic acid | 9.9 | > 0 | > 0 |

| Octylthiol | 10 | > 0 | > 0 |

| Octanol | 16 | > 0 | > 0 |

| Octylamine | 40 | > 0 | > 0 |

| Dioctylamine | 40 | > 0 | > 0 |

Note: The exact positive enthalpy values for all ligands were not specified in the source, but the trend follows the pKa values, with stronger acids having lower (but still positive) enthalpy changes for this specific reaction. nih.govacs.org

These computational findings are crucial for understanding the surface chemistry of nanocrystals and for the rational design of surface passivation strategies. The thermodynamic data derived from DFT calculations guide the selection of appropriate ligands for achieving desired nanocrystal properties and stability.

While detailed mechanistic studies focusing solely on the synthesis of this compound using computational methods are not extensively reported in the reviewed literature, the principles of its reactivity in ligand exchange processes have been computationally modeled.

The aforementioned study on zirconium and hafnium oxo clusters implicitly models the ligand exchange reaction by calculating the thermodynamic favorability of replacing carboxylate ligands with this compound. rsc.org The computational models in the study of CsPbBr3 nanocrystals also explore the proton-induced ligand exchange mechanism. nih.govacs.orgresearchgate.net In this process, a protic ligand like this compound can donate a proton to a surface bromide ion, leading to the desorption of HBr and the adsorption of the dioctylphosphinate anion. The calculated positive enthalpy changes for this reaction for all the organic acids tested suggest that they are unable to displace bromide ions in the form of HBr under the modeled conditions. nih.govacs.org

Molecular Dynamics Simulations of Intermolecular Interactions

Currently, there is a limited number of publicly available studies that specifically focus on molecular dynamics simulations of the intermolecular interactions of this compound. Such simulations would be valuable for understanding its behavior in bulk solution, at interfaces, and its role in the formation of self-assembled structures.

Prediction of Structure-Activity Relationships in Ligand Design

The computational studies on this compound, particularly in the context of nanocrystal surface chemistry, contribute to the broader understanding of structure-activity relationships in ligand design. The finding that the steric bulk of the two octyl chains in this compound prevents the complete exchange of smaller ligands on a crowded surface is a direct insight into how molecular structure dictates binding activity. rsc.org This knowledge is essential for designing new ligands with tailored properties for specific applications, such as controlling the size, shape, and surface properties of nanomaterials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of this compound. By exploiting the magnetic properties of atomic nuclei such as ³¹P, ¹H, and ¹³C, NMR provides a wealth of information regarding the compound's connectivity, conformation, and chemical environment.

³¹P NMR spectroscopy is particularly powerful for probing the local environment of the phosphorus atom in this compound, making it ideal for studying ligand binding and coordination phenomena. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to changes in its electronic surroundings. When this compound acts as a ligand and binds to a metal center or another molecule, the coordination induces a change in the electron density around the phosphorus atom, resulting in a measurable shift in the ³¹P NMR signal.

For instance, the coordination of the phosphinate group to a metal ion typically leads to a downfield or upfield shift of the ³¹P resonance compared to the free ligand. The magnitude and direction of this shift provide valuable information about the nature and strength of the interaction. Quantitative ³¹P MAS solid-state NMR measurements can even help determine the binding mode of similar phosphonic acid ligands, for example, by distinguishing between monodentate and bidentate coordination. nih.gov In studies involving phosphine (B1218219) ligands, ³¹P NMR is also used to monitor chemical transformations, such as oxidation, where the formation of new phosphorus species is clearly identified by the appearance of new signals at distinct chemical shifts. magritek.com

Table 1: Representative ³¹P NMR Chemical Shifts for Phosphorus Species

| Phosphorus Compound Type | Typical ³¹P Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Free Tricyclohexylphosphine | 11.6 | Signal disappears upon oxidation. magritek.com |

| Oxidized Tricyclohexylphosphine | 47.3 | Product signal grows in during the reaction. magritek.com |

| Phosphinic Acid Ester (Side Product) | 55.3 | Low concentration species detected during oxidation. magritek.com |

Note: Chemical shifts are relative to a standard (e.g., 85% H₃PO₄) and can be influenced by solvent, concentration, and temperature.

While ³¹P NMR focuses on the phosphorus center, ¹H and ¹³C NMR spectroscopy provides a complete picture of the organic framework of the this compound molecule. jchps.com These techniques are fundamental for confirming the identity and purity of the compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their relative ratios, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the alpha-carbon (adjacent to the phosphorus atom), the various methylene (-CH₂-) groups along the octyl chains, and the terminal methyl (-CH₃) groups. The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each chemically distinct carbon atom gives a separate signal, allowing for the confirmation of the two octyl chains attached to the phosphorus atom.

The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, thereby providing a definitive structural elucidation of the molecule. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| P-CH₂- | ~1.5 - 1.8 | ~30 - 35 (with P-C coupling) |

| P-CH₂-CH₂- | ~1.3 - 1.6 | ~28 - 32 |

| -(CH₂)₅- | ~1.2 - 1.4 | ~22 - 30 |

Note: These are approximate values. Actual chemical shifts can vary based on solvent and experimental conditions.

NMR spectroscopy is a powerful method for studying the dynamics of chemical processes, including ligand exchange kinetics. nih.gov When this compound participates in an equilibrium where it binds and dissociates from a substrate, the rate of this exchange can influence the appearance of the NMR spectrum.

Depending on the rate of exchange relative to the NMR timescale, different spectral patterns are observed:

Slow Exchange: If the ligand exchanges slowly, separate signals are observed for the free and bound forms of the this compound. The relative integrals of these peaks can be used to determine the equilibrium constant.

Fast Exchange: If the ligand exchanges rapidly, a single, population-averaged signal is observed at a chemical shift that is the weighted average of the shifts of the free and bound states.

Intermediate Exchange: In this regime, the signals become broad and may coalesce. Lineshape analysis in this region can provide quantitative information about the rate constants of the exchange process.

Techniques such as 2D exchange spectroscopy (EXSY) can be used to directly measure the rate of exchange between different states, providing detailed mechanistic insights into the binding process. nih.gov Monitoring the signals over time allows for the determination of kinetic parameters for ligand association and dissociation. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify functional groups and analyze bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The phosphinate group (-P(O)OH-) of this compound has several characteristic vibrational modes that give rise to strong absorptions in the IR spectrum. These bands are diagnostic for the presence and state of the phosphinate functionality. The key vibrational modes include:

P=O Stretching (ν P=O): This is typically a very strong and prominent band, appearing in the region of 1100-1250 cm⁻¹. Its exact position is sensitive to hydrogen bonding and coordination.

P-O-H Bending: The bending vibrations associated with the P-O-H group contribute to the complex pattern in the mid-frequency region of the spectrum.

P-C Stretching (ν P-C): The stretching vibrations of the phosphorus-carbon bonds are typically found in the fingerprint region, often between 700 and 800 cm⁻¹.

O-H Stretching (ν O-H): A very broad and strong absorption is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in the acid.

Studies on similar organophosphorus compounds show that the spectral region between 900-1200 cm⁻¹ is particularly complex and rich with information, containing characteristic vibrations related to the phosphate (B84403) or phosphonate (B1237965) moieties. researchgate.netnih.gov

Table 3: Characteristic IR Absorption Frequencies for a Phosphinic Acid

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (alkyl) | 2850 - 2960 | Strong |

| P=O Stretch | 1100 - 1250 | Very Strong |

| P-O Stretch | 900 - 1050 | Strong |

FTIR spectroscopy is highly effective for observing the formation of coordination bonds and monitoring chemical transformations involving the phosphinate group. When this compound coordinates to a metal ion, typically through the phosphoryl oxygen, the P=O bond is weakened. This weakening results in a shift of the P=O stretching frequency (ν P=O) to a lower wavenumber (a "red shift"). The magnitude of this shift can provide qualitative information about the strength of the coordination bond.

By comparing the FTIR spectrum of the free this compound with that of its metal complexes or other derivatives, one can readily identify changes in the key vibrational bands. researchgate.net For example, the disappearance of the broad O-H stretching band and the significant shift of the P=O band would be clear evidence of deprotonation and coordination to form a metal phosphinate complex.

Advanced Spectroscopic and Analytical Characterization Methodologies

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches and Catalyst Development for Sustainable Production

The traditional synthesis of dialkylphosphinic acids has often involved hazardous reagents and energy-intensive conditions. Future research is pivoting towards greener and more sustainable production methods for compounds like dioctylphosphinic acid. A key focus is the avoidance of highly toxic precursors such as phosphine (B1218219) gas and phosphorus trichloride. google.comresearchgate.net

Emerging synthetic strategies are centered on the use of less hazardous phosphorus sources, such as hypophosphorous acid and its salts. google.comcsu.edu.cn One promising route involves the free-radical addition of α-olefins (in this case, octene isomers) to hypophosphorous acid. This method can be catalyzed by radical initiators like di-tert-butyl peroxide (DTBP) and can be optimized to improve yield and reduce byproducts. csu.edu.cn Research indicates that reaction parameters such as temperature, reaction time, and the type of initiator significantly influence the yield of dialkylphosphinic acids. csu.edu.cn

Table 1: Key Parameters in Dialkylphosphinic Acid Synthesis via Free Radical Addition

| Parameter | Influence on Synthesis | Research Focus |

| Phosphorus Source | Use of hypophosphorous acid or its salts like sodium hypophosphite enhances safety compared to PH3 or PCl3. researchgate.netnih.gov | Optimizing reaction conditions for these less hazardous sources to maximize yield and purity. |

| Catalyst/Initiator | Type of radical initiator (e.g., DTBP, AIBN) and its concentration affect reaction efficiency and temperature requirements. csu.edu.cn | Development of recyclable, heterogeneous catalysts to improve sustainability and reduce processing costs. |

| Reaction Conditions | Temperature around 130 °C is often optimal for initiators like DTBP; reaction time can extend to 20 hours to maximize yield. csu.edu.cn | Exploring lower-energy pathways, such as microwave-assisted synthesis, to shorten reaction times and reduce energy consumption. researchgate.net |

| Solvent | Using a stoichiometric excess of the olefin reactant can serve as the solvent medium, improving atom economy. google.com | Investigating the use of green solvents or solvent-free conditions to minimize environmental impact. |

Future catalyst development will likely concentrate on heterogeneous catalysts that can be easily separated and reused, contributing to a circular economy model for chemical production. Moreover, the exploration of flow chemistry and microwave-assisted synthesis presents opportunities to intensify the process, offering better control, higher yields, and reduced energy footprints. researchgate.net

Expanded Applications in Sustainable Chemistry and Resource Recovery

The chemical properties of this compound, particularly its ability to act as a chelating agent for metal ions, open up significant opportunities in sustainable chemistry and resource recovery. Its structural analogues, such as bis(2,4,4-trimethylpentyl)phosphinic acid (the active component in Cyanex 272), are extensively used in hydrometallurgy for the selective extraction of metals. syensqo.comjuniperpublishers.com This provides a strong precedent for the potential applications of this compound.

A primary area of future application is in the recycling of critical materials from electronic waste (e-waste) and spent batteries. syensqo.comjuniperpublishers.comlut.fi As the demand for electric vehicles and portable electronics grows, so does the need for efficient methods to recover valuable metals like cobalt, nickel, and lithium from their end-of-life products. syensqo.comlut.fi this compound could be employed as a selective extractant in solvent extraction circuits to separate these metals from leach solutions of spent lithium-ion batteries. syensqo.comlut.fi

Table 2: Potential Resource Recovery Applications for this compound

| Application Area | Target Metals | Mechanism | Sustainability Impact |

| E-Waste Recycling | Copper (Cu), Iron (Fe) | Solvent extraction from leach liquors of printed circuit boards (PCBs). juniperpublishers.com | Reduces the need for virgin mining and mitigates environmental pollution from e-waste. |

| Spent Lithium-Ion Battery Recycling | Cobalt (Co), Nickel (Ni), Lithium (Li) | Selective separation of Co from Ni in sulfate (B86663) media via solvent extraction. syensqo.comlut.firesearchgate.net | Enables a circular economy for battery materials, crucial for the transition to electric mobility. |

| Rare Earth Element (REE) Separation | Neodymium (Nd), Lutetium (Lu), Ytterbium (Yb) | Liquid-liquid extraction to separate individual REEs based on differences in complex stability. researchgate.net | Secures supply chains for critical materials used in high-tech magnets, catalysts, and electronics. |

| Wastewater Treatment | Zinc (Zn), other heavy metals | Removal of toxic metal ions from industrial effluents. researchgate.net | Prevents water contamination and allows for the potential recovery of valuable metals from waste streams. |

Furthermore, the integration of this compound into novel extraction systems, such as hydrophobic deep eutectic solvents (HES), is an emerging research field. mdpi.com Combining it with other "green" components, like menthol, can create new solvent systems with unique properties for metal extraction, potentially reducing the reliance on volatile organic compounds. mdpi.com

Integration with Advanced Machine Learning and Artificial Intelligence for Materials Design

The design and optimization of chemical processes, including solvent extraction, are increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). acs.orgresearchgate.net For a compound like this compound, AI/ML can accelerate the discovery and design of new materials and processes where it is a key component.

Deep learning models, such as deep neural networks, can be trained on experimental data to predict distribution coefficients for metal ions in solvent extraction systems. acs.org These models can incorporate various parameters, including the structure of the extractant, the pH of the aqueous phase, and the composition of the organic diluent. acs.org

Table 3: AI and Machine Learning in the Context of this compound

| AI/ML Application | Objective | Approach | Potential Impact |

| Ligand Design | Discover new phosphinic acid-based extractants with enhanced selectivity for specific metals. | High-throughput virtual screening using quantitative structure-property relationship (QSPR) models. acs.orgstanford.edu | Accelerated development of next-generation reagents for critical mineral recovery. |

| Process Optimization | Optimize solvent extraction circuits for maximum recovery and purity. | Deep reinforcement learning to map the space of feasible process designs (e.g., number of stages, flow rates). researchgate.net | More efficient and cost-effective hydrometallurgical plants with lower environmental footprints. |

| Green Solvent Discovery | Identify optimal "green" solvent or co-solvent mixtures for use with this compound. | Training neural networks on molecular descriptors to predict solvent performance and environmental impact. ku.ac.aewisc.edu | Reduction in the use of hazardous and volatile organic compounds in industrial separation processes. |

Moreover, AI can be used to design entire process flowsheets. For instance, reinforcement learning agents can be trained to determine the optimal configuration of a multi-stage extraction column to achieve a desired product purity and recovery rate, a task that is highly complex to solve with traditional heuristic methods. researchgate.net

Exploration of Bio-inorganic Applications (focus on chemical interactions, not biological effects)

While avoiding a discussion of biological effects, the fundamental chemical interactions of this compound with metal ions are relevant to the field of bio-inorganic chemistry. This area of research explores the role of metals in biological systems and the design of molecules that can interact with or mimic these systems. Phosphinic acids are known to be effective mimics of phosphates and the transition states of peptide hydrolysis, which is a key reason for their biological activity. nih.govnih.govhawaii.edu

The future exploration of this compound in this context will focus on its coordination chemistry. The phosphinate group, -P(O)(OH), is an excellent ligand for a wide range of metal ions, forming stable complexes through a cation exchange mechanism. syensqo.comlyzhongdachem.com The nature of the dioctyl groups influences the solubility of these complexes in non-polar environments and provides steric hindrance that can be tuned to achieve selectivity between different metal ions. researchgate.net

Future research could involve:

Thermodynamic Studies: Quantifying the stability constants and enthalpies of complexation between this compound and various metal ions, including lanthanides and actinides. nih.gov Such studies provide fundamental data on the selectivity and strength of the metal-ligand bond.

Structural Characterization: Using techniques like X-ray crystallography and NMR spectroscopy to determine the precise coordination modes of the metal-phosphinate complexes. Understanding how many phosphinate ligands bind to a metal center and their geometric arrangement is crucial for designing selective systems.

Comparative Studies: Comparing the coordination chemistry of this compound with that of its sulfur-containing analogue, dioctyldithiophosphinic acid. The difference between oxygen and sulfur donor atoms leads to distinct affinities for different types of metal ions (hard vs. soft acids and bases), which is a core principle in inorganic and bio-inorganic chemistry. nih.gov

These fundamental studies on the chemical interactions of this compound will not only underpin its applications in resource recovery but also contribute to the broader understanding of how synthetic ligands can be designed to selectively interact with metal ions, a principle that is central to many processes at the chemistry-biology interface.

Q & A

Q. What are the optimal synthetic pathways for producing dioctylphosphinic acid, and how do reaction parameters influence yield and purity?

this compound can be synthesized via radical-initiated reactions using hypophosphorous acid (H₃PO₂) and alkenes, as demonstrated in alkylphosphinic acid syntheses. Key parameters include temperature (e.g., 90–145°C), solvent choice (e.g., isopropanol), and initiators like AIBN . Methodological optimization involves factorial design experiments to test variables such as reaction time, stoichiometry, and catalyst loading, followed by spectroscopic validation (e.g., ³¹P NMR) to confirm purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Standard characterization includes:

- Spectroscopy : ³¹P NMR to confirm phosphinic acid structure, FT-IR for functional group analysis.

- Thermal analysis : DSC/TGA to assess decomposition temperatures and stability.

- Chromatography : HPLC or GC-MS to quantify purity and detect byproducts . Computational tools (e.g., Gaussian for molecular modeling) can predict properties like acidity (pKa) and solubility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Refer to toxicological profiles of structurally similar organophosphorus compounds (e.g., alkylphosphonic acids) for hazard extrapolation. Implement PPE (gloves, goggles), fume hoods for volatiles, and protocols for spill containment. Pre-screen literature for acute toxicity data and prioritize in vitro assays (e.g., cell viability studies) before in vivo testing .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound-based catalysts or ligands?

Density Functional Theory (DFT) simulations can predict binding affinities and steric effects when designing metal complexes. For example, simulate interactions with transition metals (e.g., Cu²⁺, Fe³⁺) to optimize ligand geometry for catalytic applications. Validate predictions with X-ray crystallography or EXAFS .

Q. What strategies resolve contradictions in reported toxicity data for this compound and its derivatives?

Conduct systematic reviews to identify confounding variables (e.g., impurity profiles, solvent residues). Use meta-analysis to reconcile discrepancies between in vitro (e.g., cytotoxicity in HEK293 cells) and in vivo (e.g., rodent LD₅₀) studies. Cross-reference class-based data from organophosphates while noting structural distinctions .

Q. How can membrane technologies leverage this compound for selective ion separation?

Incorporate this compound into polymer-supported liquid membranes (PSLMs) or ionic liquid composites. Test selectivity for heavy metals (e.g., Pb²⁺, Cd²⁺) using ICP-MS under varying pH and concentration gradients. Compare performance with commercial extractants like D2EHPA .

Q. What experimental designs are effective for studying the environmental persistence of this compound?

Apply OECD guidelines for hydrolysis (pH 4–9), photolysis (UV exposure), and biodegradation (OECD 301B). Use LC-MS/MS to track degradation products. For field studies, employ microcosm setups with soil/water matrices and monitor via ³¹P NMR .

Methodological Guidance

Q. How can researchers design factorial experiments to optimize this compound synthesis?

Use a 2³ factorial design to test variables: temperature (90°C vs. 120°C), initiator concentration (0.1% vs. 0.5% AIBN), and reaction time (3 vs. 6 hours). Analyze interactions using ANOVA and response surface methodology (RSM) to identify optimal conditions .

Q. What literature search strategies ensure comprehensive coverage of this compound research?

Combine keyword searches (e.g., "this compound synthesis," "organophosphorus applications") with CAS number queries (if available) in SciFinder and Reaxys. Expand to class-based terms (e.g., "alkylphosphinic acids") and use citation tracking tools (e.g., Web of Science) to locate grey literature .

Q. How do researchers validate the reproducibility of this compound studies across laboratories?

Implement interlaboratory comparisons using standardized protocols (e.g., ISO/IEC 17025). Share raw data (spectra, chromatograms) via repositories like Zenodo. Use statistical tools (e.g., Horwitz ratio) to assess inter-lab variability in purity and yield measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.